Fmoc-Homoarg(Pmc)-OH

Descripción general

Descripción

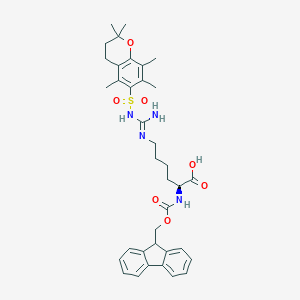

Fmoc-Homoarginine(Pmc)-OH is a derivative of the amino acid homoarginine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group at the guanidine side chain. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Homoarginine(Pmc)-OH typically involves the following steps:

Protection of the Guanidine Group: The guanidine group of homoarginine is protected using the Pmc group. This is achieved by reacting homoarginine with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride in the presence of a base such as triethylamine.

Protection of the N-Terminus: The N-terminus of the protected homoarginine is then reacted with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base to introduce the Fmoc group.

Industrial Production Methods

Industrial production of Fmoc-Homoarginine(Pmc)-OH follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Homoarginine(Pmc)-OH undergoes several types of chemical reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pmc group can be removed using trifluoroacetic acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Pmc removal.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).

Major Products

Deprotection: Homoarginine.

Coupling: Peptides containing homoarginine residues.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Homoarg(Pmc)-OH is primarily employed in solid-phase peptide synthesis, where it serves as an amino acid building block. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection under basic conditions, facilitating the coupling of homoarginine into peptide chains. This method is essential for creating peptides that can exhibit specific biological activities.

Deprotection and Coupling

The deprotection of the Fmoc group typically utilizes piperidine in dimethylformamide (DMF), which is crucial for subsequent coupling reactions with other amino acids or activated carboxylic acids. The resulting peptides can be tailored for various functions depending on their sequence and structure .

Drug Development

Therapeutic Applications

Peptides synthesized using this compound have shown potential in drug development, particularly in targeting specific receptors and enhancing pharmacological properties. For instance, studies have indicated that modifications involving homoarginine can improve the binding affinity and specificity of peptides for their biological targets, making them promising candidates for therapeutic interventions .

Case Study: Apelin Analogues

In a study focused on apelin analogues, researchers incorporated homoarginine to enhance metabolic stability and receptor activation. The resulting peptides demonstrated significant hypotensive effects, showcasing the utility of this compound in developing cardiovascular drugs .

Bioconjugation

Targeted Drug Delivery Systems

The sulfonyl group present in this compound facilitates bioconjugation processes, which are pivotal in creating targeted drug delivery systems. By enabling the attachment of biomolecules to therapeutic agents, this compound enhances the specificity and efficacy of drug formulations .

Research in Neuroscience

Neuropeptide Studies

this compound is also utilized in neuroscience research to study neuropeptides and their roles in neurological disorders. By incorporating this compound into peptide sequences, researchers can investigate interactions with receptors involved in various neurological pathways, potentially leading to novel treatment strategies .

Advanced Material Science

Material Development

Beyond biological applications, this compound is explored in advanced material science for its chemical properties that can enhance material performance. This includes applications in creating smart materials that respond to environmental stimuli .

Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a building block in solid-phase peptide synthesis; allows selective modifications. |

| Drug Development | Enhances binding affinity and specificity; used in therapeutic peptide design. |

| Bioconjugation | Facilitates targeted drug delivery systems through biomolecule attachment. |

| Neuroscience Research | Aids in studying neuropeptides and their interactions with receptors related to neurological disorders. |

| Advanced Material Science | Explored for developing smart materials with enhanced chemical properties. |

Mecanismo De Acción

The mechanism of action of Fmoc-Homoarginine(Pmc)-OH is primarily related to its role in peptide synthesis. The Fmoc and Pmc protecting groups prevent unwanted side reactions during peptide bond formation. Upon removal of these protecting groups, the free homoarginine can participate in biological processes, interacting with molecular targets such as enzymes and receptors.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Arg(Pmc)-OH: Similar to Fmoc-Homoarginine(Pmc)-OH but with arginine instead of homoarginine.

Fmoc-Lys(Boc)-OH: Contains lysine with a tert-butyloxycarbonyl (Boc) protecting group.

Fmoc-Orn(Pbf)-OH: Contains ornithine with a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group.

Uniqueness

Fmoc-Homoarginine(Pmc)-OH is unique due to the presence of the homoarginine residue, which has an additional methylene group compared to arginine. This structural difference can influence the compound’s reactivity and interactions in peptide synthesis and biological applications .

Actividad Biológica

Fmoc-Homoarg(Pmc)-OH, also known as Fmoc-L-beta-Homoarginine(Pmc)-OH, is a synthetic amino acid derivative utilized primarily in peptide synthesis. Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a beta-homoarginine side chain, positions it as a significant building block in the development of peptides with enhanced biological activities. This article explores the biological activity of this compound, its applications in peptide synthesis, and the implications of its incorporation into peptides.

- Molecular Formula : C₃₆H₄₄N₄O₇S

- Molecular Weight : 676.82 g/mol

- Structure : The beta-homoarginine structure enhances the stability and pharmacokinetic properties of peptides synthesized with this compound.

Role in Peptide Synthesis

This compound is predominantly used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc group can be selectively removed under basic conditions, facilitating subsequent coupling reactions with other amino acids. This versatility makes it an essential component in designing peptides that target specific biological pathways.

Biological Activity

The biological activity of this compound is primarily linked to its incorporation into peptides that exhibit pharmacological properties. Studies have demonstrated that peptides containing homoarginine can enhance binding affinity and specificity for biological targets, such as receptors and enzymes. This section outlines key findings from various studies:

- Pharmacological Properties : Peptides synthesized with this compound have shown potential in modulating receptor interactions and influencing signaling pathways. For instance, modifications involving homoarginine have been reported to improve the stability and efficacy of opioid peptides .

- Enzyme Interaction : Research indicates that replacing arginine with homoarginine in peptide sequences can increase resistance to enzymatic degradation by trypsin-like enzymes, thereby prolonging the bioactivity of these peptides .

- Chaperone Function Enhancement : In a study examining αA-crystallin, it was found that introducing additional guanidino groups through homoarginine modifications could enhance chaperone functions significantly .

- High-Throughput Screening : The effectiveness of peptides containing this compound has been evaluated using high-throughput screening methods to assess their biological activity against various targets .

Comparative Analysis

The following table summarizes some compounds related to this compound and their unique features:

| Compound Name | Unique Features |

|---|---|

| Fmoc-L-Arginine(Pmc)-OH | Standard arginine side chain |

| Fmoc-homo-Lysine-OH | Lysine side chain; differing charge characteristics |

| Fmoc-homo-Arginine(Boc)-OH | Uses Boc protecting group; affects reactivity |

The beta-homo structure of this compound distinguishes it from traditional arginine derivatives, potentially enhancing peptide stability and altering pharmacokinetic properties .

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

- Opioid Peptides : A study synthesized neo-endorphins and dynorphins using homoarginine derivatives, demonstrating increased resistance to enzymatic degradation compared to standard arginine-containing peptides .

- Gonadotropin-Releasing Hormone (GnRH) Analogues : Research on GnRH superagonists has shown that incorporating dialkyl-D-homoarginine at specific positions can significantly influence hormonal activity .

Propiedades

IUPAC Name |

(2S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSYLAIWMWFQRW-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.